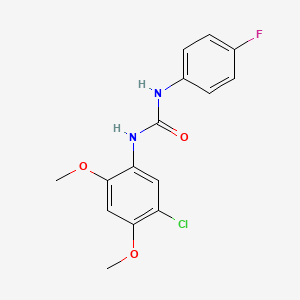
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that plays a crucial role in the transport of ions and water across epithelial membranes. CFTR mutations are associated with the development of cystic fibrosis, a genetic disorder that affects multiple organ systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mécanisme D'action
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea inhibits CFTR-mediated chloride ion transport by binding to a specific site on the CFTR protein. The exact mechanism of action is not fully understood, but it is believed that N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea blocks the channel pore of CFTR and prevents the movement of chloride ions across the cell membrane. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and physiological effects:
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has been shown to have several biochemical and physiological effects in various cell types. In airway epithelial cells, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can reduce the secretion of mucus and inflammatory cytokines, and improve the clearance of bacteria. In pancreatic cells, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can reduce the secretion of bicarbonate and digestive enzymes. In kidney cells, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can reduce the secretion of fluid and electrolytes. These effects are believed to be mediated by the inhibition of CFTR-mediated ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has several advantages for use in lab experiments. It is a specific inhibitor of CFTR, meaning that it does not affect other ion channels or transporters. It is also a reversible inhibitor, meaning that its effects can be easily controlled. However, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has several limitations. It is a small molecule inhibitor, which means that it may not be effective in all cell types or disease models. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea. One area of research is the development of more potent and selective inhibitors of CFTR. Another area of research is the optimization of the pharmacokinetic properties of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea, such as its solubility and bioavailability. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has potential applications in other diseases beyond cystic fibrosis, such as polycystic kidney disease and secretory diarrhea. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can inhibit CFTR-mediated chloride ion transport in various cell types, including airway epithelial cells. In vivo studies in animal models of cystic fibrosis have shown that N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea can improve lung function and reduce inflammation. N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea has also been studied for its potential applications in other diseases, such as polycystic kidney disease and secretory diarrhea.
Propriétés
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-8-14(22-2)12(7-11(13)16)19-15(20)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZAHAYOKRLTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-methyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4777814.png)
![ethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4777816.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777817.png)
![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4777819.png)
![1-(4-isopropylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777826.png)

![N-(2,4-dimethylphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4777850.png)
![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4777851.png)
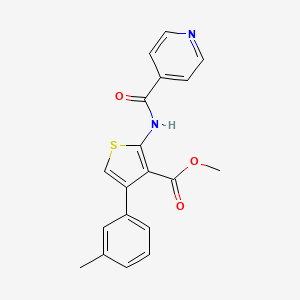
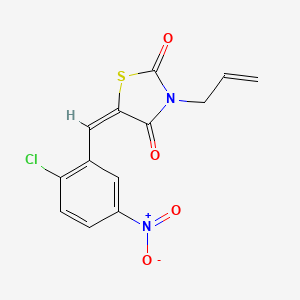
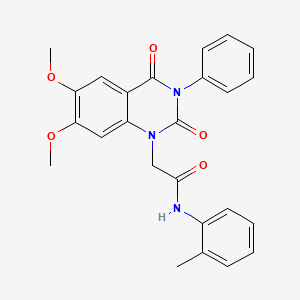
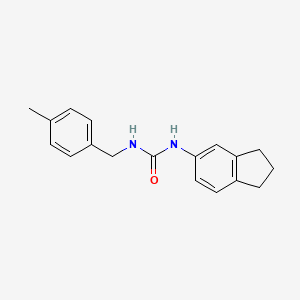
![N-(2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4777872.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4777890.png)